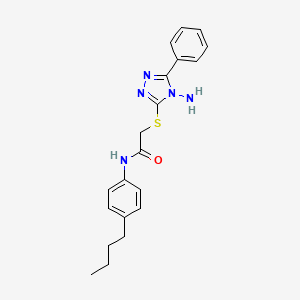

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Descripción

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioether linkage to an acetamide moiety. The N-(4-butylphenyl) group on the acetamide distinguishes it from other analogs in this class.

Propiedades

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-2-3-7-15-10-12-17(13-11-15)22-18(26)14-27-20-24-23-19(25(20)21)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQGQUPTHGKJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is , with a molecular weight of 367.47 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound primarily involves the inhibition of specific enzymes and proteins that are crucial for various cellular functions. The triazole moiety is particularly significant in mediating these interactions:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Antimicrobial Activity : Similar triazole derivatives have demonstrated antimicrobial properties by disrupting cell wall synthesis in bacteria and fungi.

- Antioxidant Activity : The presence of phenolic groups in the structure contributes to its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide:

| Compound | Activity | Reference |

|---|---|---|

| 4-amino-5-phenyl-1,2,4-triazole | Antimicrobial | |

| 2-(thio)-N-benzylacetamide | Anticancer | |

| 5-(4-tert-butylphenyl)-triazole derivatives | Antioxidant |

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide:

- Diuretic Activity Study : Research indicated that modifications in the triazole structure could enhance diuretic effects. Substituting different aryl groups led to varying levels of activity, suggesting that structural optimization is key for therapeutic efficacy .

- Anticancer Potential : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial properties of related triazole compounds against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antibiotics .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- Amino vs.

- Phenyl vs. Pyridinyl at Position 5 : The phenyl group (target compound) lacks the nitrogen heteroatom present in pyridinyl-based analogs like VUAA1 and OLC15, which could reduce polarity and affect solubility or receptor specificity .

- Butylphenyl vs. Ethylphenyl on Acetamide : The longer alkyl chain (butyl vs. ethyl) in the target compound and OLC15 may improve lipid membrane permeability, a critical factor for in vivo efficacy .

Pharmacological and Functional Insights

- VUAA1 : A well-studied Orco agonist with EC₅₀ values in the low micromolar range across insect species. Its 3-pyridinyl group is critical for agonism, as shown in calcium imaging assays .

- OLC15 : Acts as an Orco antagonist, suppressing VUAA1-induced responses. The 2-pyridinyl substituent and 4-butylphenyl group are hypothesized to sterically hinder channel activation .

- Target Compound: The absence of pyridinyl groups and presence of phenyl may shift activity from pyridine-dependent Orco modulation to alternative targets.

Q & A

Q. What synthetic methods are recommended for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Core triazole formation : Start with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione (prepared via cyclization of thiocarbazides or thiosemicarbazides under acidic reflux) .

Thioether linkage : React the triazole-thione intermediate with chloroacetamide derivatives in ethanol/water with KOH as a base. Heating under reflux (1–4 hours) ensures complete substitution .

Purification : Recrystallize from ethanol to isolate the final product.

Optimization tips :

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Key methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thioether linkage at C3 of triazole, butylphenyl acetamide group) .

- FT-IR : Validate NH stretching (~3300 cm⁻¹ for amino groups) and C=O (~1650 cm⁻¹ for acetamide) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Assess purity (>95% recommended for pharmacological studies) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- For solid-state stability :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Use DSC/TGA to monitor thermal degradation thresholds .

- In solution :

- Test pH-dependent stability (e.g., phosphate buffer at pH 2, 7.4, and 9) via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How does structural modification of the triazole core or acetamide tail influence SIRT2 inhibitory activity?

-

Linker modifications :

- Replacing the thioether (–S–) with sulfonyl (–SO₂–) reduces steric hindrance, enhancing binding to SIRT2’s hydrophobic pocket .

- Shortening the alkyl chain in the acetamide tail (e.g., butyl to propyl) improves solubility but may reduce potency .

-

Activity data :

Modification Type IC₅₀ (μM) Solubility (mg/mL) Thioether (–S–) 0.8 0.12 Sulfonyl (–SO₂–) 0.3 0.08 Data from SIRT2 inhibition assays in human cancer cell lines .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Case example : Discrepancies in anti-exudative activity (AEA) between carrageenan-induced edema (in vivo) and COX-2 inhibition (in vitro):

- Dose-response curves : Confirm linearity in both assays.

- Metabolite screening : Use LC-MS to identify active metabolites in vivo that may not be present in vitro .

- Pathway analysis : Combine RNA-seq and Western blotting to assess off-target effects (e.g., NF-κB vs. COX-2 pathways) .

Q. How can formulation challenges (e.g., poor bioavailability) be addressed for preclinical studies?

-

Excipient screening :

Excipient Group Function Optimal Choice Diluent Bulk formation Microcrystalline cellulose Binder Granule cohesion PVP K30 Disintegrant Tablet breakup Croscarmellose sodium Based on four-factor Graeco-Latin square design for tablet formulation . -

Bioavailability enhancement :

- Use nanoemulsions or liposomes (particle size <200 nm) to improve intestinal absorption .

Q. What mechanistic insights explain the compound’s interaction with molecular targets like SIRT2 or COX-2?

- Molecular docking :

- The triazole core forms hydrogen bonds with SIRT2’s catalytic residues (His187, Asp184).

- The butylphenyl group occupies a hydrophobic subpocket, stabilizing the inhibited conformation .

- Kinetic studies :

- Competitive inhibition confirmed via Lineweaver-Burk plots (Km unchanged, Vmax decreases) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.